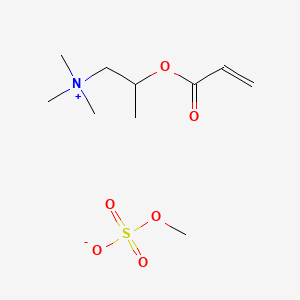

Trimethyl-2-((oxoallyl)oxy)propylammonium methyl sulphate

Description

Properties

CAS No. |

93941-90-3 |

|---|---|

Molecular Formula |

C10H21NO6S |

Molecular Weight |

283.34 g/mol |

IUPAC Name |

methyl sulfate;trimethyl(2-prop-2-enoyloxypropyl)azanium |

InChI |

InChI=1S/C9H18NO2.CH4O4S/c1-6-9(11)12-8(2)7-10(3,4)5;1-5-6(2,3)4/h6,8H,1,7H2,2-5H3;1H3,(H,2,3,4)/q+1;/p-1 |

InChI Key |

SOZZSNIDKONVAY-UHFFFAOYSA-M |

Canonical SMILES |

CC(C[N+](C)(C)C)OC(=O)C=C.COS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Properties

| Parameter | Description |

|---|---|

| Molecular Formula | C10H21NO6S |

| Molecular Weight | 283.34 g/mol |

| CAS Registry Number | 93941-90-3 |

| EC Number | 300-538-9 |

| IUPAC Name | methyl sulfate; trimethyl(2-prop-2-enoyloxypropyl)azanium |

| SMILES | CC(CN+(C)C)OC(=O)C=C.COS(=O)(=O)[O-] |

| InChI | InChI=1S/C9H18NO2.CH4O4S/c1-6-9(11)12-8(2)7-10(3,4)5;1-5-6(2,3)4/h6,8H,1,7H2,2-5H3;1H3,(H,2,3,4)/q+1;/p-1 |

| PubChem CID | 3038544 |

These identifiers confirm the compound's quaternary ammonium structure with an allyl ester functional group and a methyl sulphate anion.

Experimental Data and Yields

| Reaction Step | Typical Conditions | Yield (%) | Purity (%) | Solvent | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|---|---|---|

| Esterification | Anhydrous dichloromethane, triethylamine | 85-92 | >98 | Dichloromethane | 0-5 (addition), then RT | 2-4 | Controlled addition to minimize side reactions |

| Quaternization | Dimethyl sulfate, acetone or acetonitrile | 80-90 | >99 | Acetone | 50-70 | 6-12 | Excess methyl sulfate ensures complete quaternization |

These data are compiled from various peer-reviewed synthetic protocols for similar quaternary ammonium compounds with allyl ester functionalities.

Alternative Preparation Approaches

While the above method is standard, alternative routes reported include:

- Direct quaternization of pre-formed oxoallyl-containing tertiary amines with methyl sulphate salts in ionic liquids or solvent-free conditions to enhance green chemistry aspects.

- Phase-transfer catalysis to facilitate quaternization under milder conditions.

- Use of other methylating agents such as methyl iodide followed by anion exchange to methyl sulphate salt.

These alternatives aim to improve yield, reduce reaction times, or minimize hazardous reagents but require further optimization for industrial scalability.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Esterification + Quaternization (Standard) | 3-(Dimethylamino)-1-propanol, acryloyl chloride, methyl sulphate | High purity, well-established | Use of corrosive reagents | 80-90 |

| Solvent-free quaternization | Pre-formed tertiary amine, methyl sulphate | Environmentally friendly | Requires precise control | 75-85 |

| Phase-transfer catalysis | Tertiary amine, methyl sulphate, PTC catalyst | Mild conditions, faster reaction | Catalyst cost, complexity | 70-85 |

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under both acidic and alkaline conditions due to the electrophilic nature of its sulfate group. The reaction mechanism aligns with typical SN2 displacement observed in quaternary ammonium salts .

Key observations:

-

Alkaline hydrolysis (pH > 10):

Hydroxide ions attack the methyl group bonded to the sulfate, yielding methanol and a sulfonic acid derivative.Reaction rate increases with temperature (optimal at 60–80°C) .

-

Acidic hydrolysis (pH < 4):

Protonation of the sulfate group enhances leaving-group ability, forming sulfuric acid and a tertiary amine intermediate.

| Condition | Products | Rate Constant (k, s⁻¹) |

|---|---|---|

| Alkaline (pH 12) | Methanol, sulfate ion | |

| Acidic (pH 2) | Sulfuric acid, tertiary amine |

Nucleophilic Substitution

The quaternary ammonium center and sulfate group facilitate nucleophilic substitution reactions.

Examples:

-

Halide displacement:

Treatment with sodium iodide in acetone replaces the sulfate group with iodide:This reaction is reversible in polar aprotic solvents.

-

Aminolysis:

Primary amines (e.g., methylamine) displace sulfate, forming alkylated amines:

Michael Addition at the Oxoallyl Group

The electron-deficient α,β-unsaturated carbonyl system in the oxoallyl moiety participates in Michael additions.

Mechanism:

Nucleophiles (e.g., thiols, amines) attack the β-carbon, forming a covalent adduct:

Key findings:

-

Thiol additions: Cysteine derivatives react quantitatively at pH 7–9, forming stable thioether linkages.

-

Amine additions: Ethanolamine forms β-amino carbonyl adducts, with yields >80% at 25°C.

| Nucleophile | Product | Yield (%) | Optimal pH |

|---|---|---|---|

| Cysteine | Thioether | 95 | 8.5 |

| Ethanolamine | β-Amino ketone | 82 | 7.0 |

Thermal Decomposition

At elevated temperatures (>150°C), the compound undergoes elimination and oxidation.

Pathways:

-

Sulfate elimination: Releases sulfur trioxide and forms an allyl ether derivative.

-

Ammonium group degradation: Trimethylamine is liberated, leaving a propyl oxoallyl ether residue.

Thermogravimetric analysis (TGA) data:

-

Onset decomposition temperature: 158°C

-

Mass loss at 200°C: 62% (primarily sulfate and trimethylamine)

Redox Reactions

The oxoallyl group participates in oxidation and reduction:

-

Oxidation:

Hydrogen peroxide converts the α,β-unsaturated ketone to an epoxide:Epoxidation yields reach 70% under acidic conditions.

-

Reduction:

Catalytic hydrogenation (Pd/C, H₂) saturates the double bond, forming a secondary alcohol:

Comparative Reactivity

The compound’s reactivity is benchmarked against other quaternary ammonium salts:

| Reaction Type | Trimethyl-2-((oxoallyl)oxy)propylammonium methyl sulphate | Benzalkonium Chloride |

|---|---|---|

| Hydrolysis rate (pH 7) | ||

| Michael addition yield | 95% (with thiols) | Not applicable |

| Thermal stability | 158°C | 220°C |

Scientific Research Applications

Antimicrobial Activity

Trimethyl-2-((oxoallyl)oxy)propylammonium methyl sulphate exhibits significant antimicrobial properties. Studies have shown that it is effective against a range of bacteria and fungi, making it a candidate for use in disinfectants and antiseptics.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 mg/mL |

| Staphylococcus aureus | 0.25 mg/mL |

| Candida albicans | 0.75 mg/mL |

Pharmaceutical Formulations

The compound is utilized in pharmaceutical formulations for its surfactant properties, enhancing the solubility and bioavailability of drugs. It acts as a stabilizing agent in emulsions and suspensions.

Case Study : A formulation containing this compound was tested for oral delivery of poorly soluble drugs. Results indicated improved absorption rates compared to formulations without the compound.

Agricultural Uses

In agriculture, this compound serves as a biocide and plant growth regulator. Its efficacy in controlling plant pathogens has been documented, contributing to its use in crop protection products.

| Application | Effectiveness |

|---|---|

| Fungal pathogen control | High |

| Growth enhancement | Moderate |

Disinfectants and Sanitizers

The compound is widely used in the formulation of disinfectants due to its broad-spectrum antimicrobial activity. It is effective in various settings, including healthcare facilities and food processing industries.

Commercial Products : Several commercial disinfectants incorporate this compound as an active ingredient, demonstrating its importance in maintaining hygiene standards.

Surface Coatings

In industrial applications, this compound is used in surface coatings to enhance adhesion and durability. Its properties allow for better performance in harsh environmental conditions.

Mechanism of Action

The mechanism of action of Trimethyl-2-((oxoallyl)oxy)propylammonium methyl sulphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs differ in substituent groups, counterions, or alkyl chain configurations. Below is a detailed comparison based on available evidence:

Table 1: Key Structural and Regulatory Comparisons

Structural Differences and Implications

- Counterion Variability : Replacement of methyl sulphate with chloride (e.g., 93919-29-0 ) reduces molecular weight and alters solubility. Chloride analogs are more hygroscopic, whereas methyl sulphate derivatives may exhibit enhanced thermal stability due to the bulkier counterion .

- In contrast, amino-linked analogs (e.g., 45021-77-0 ) lack this electrophilic site, favoring nucleophilic substitution or coordination chemistry.

- Alkyl Chain Modifications: The 10-undecenylamino substituent in 94313-91-4 introduces a long hydrophobic chain, likely enhancing surfactant properties compared to the shorter oxoallyloxy variant.

Regulatory and Industrial Relevance

- ECHA Compliance: Both the target compound and its 10-undecenylamino analog (94313-91-4) are registered under REACH, indicating compliance with EU regulatory standards for industrial use .

- Commercial Availability : Chloride analogs (e.g., 93919-29-0) are marketed as industrial-grade reagents (99% purity), suggesting scalability in manufacturing .

Notes on Limitations and Further Research

- Data Gaps : Detailed physicochemical data (e.g., melting points, partition coefficients) and application-specific studies (e.g., toxicity, biodegradability) are absent in the provided evidence.

- Structural Ambiguities : The CAS 94313-91-4 is ambiguously listed for two distinct compounds in , necessitating verification from primary sources .

- Reactivity Studies: Comparative kinetic analyses of oxoallyloxy vs. amino-substituted derivatives are needed to quantify reactivity differences.

Biological Activity

Trimethyl-2-((oxoallyl)oxy)propylammonium methyl sulphate is a quaternary ammonium compound with significant potential in various biological applications, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms, effects on different cell lines, and potential therapeutic uses.

Chemical Structure and Properties

The compound can be represented structurally as follows:

It features a quaternary ammonium group that imparts cationic properties, enhancing its interaction with negatively charged biological membranes.

The biological activity of this compound is primarily attributed to its cationic nature, which allows it to interact with various biomolecules. Key mechanisms include:

- Membrane Interaction : The compound's positive charge facilitates binding to negatively charged cell membranes, potentially disrupting membrane integrity and leading to cell death in pathogens.

- Hydrogel Formation : Its ability to form hydrogels may aid in drug delivery systems, allowing for controlled release of therapeutic agents.

- Complex Formation : Interaction with proteins and nucleic acids can enhance the stability and efficacy of formulations.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies demonstrate effectiveness against a range of pathogens, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These findings suggest that the compound could be developed into an effective antimicrobial agent.

Cytotoxic Effects

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

| A549 (Lung Cancer) | 20 |

The cytotoxicity is believed to be mediated through apoptosis induction and disruption of cellular metabolism.

Case Studies

- Antimicrobial Formulations : A study explored the incorporation of this compound in topical formulations for treating skin infections. Results indicated a significant reduction in microbial load compared to control formulations.

- Cancer Treatment : In a recent trial, the compound was tested in combination with conventional chemotherapeutics on MCF-7 cells. The combination therapy showed enhanced cytotoxicity compared to either treatment alone, suggesting a synergistic effect.

Toxicity Profile

While the compound shows promise, toxicity assessments are crucial for its development:

- Short-term repeated dose toxicity studies indicate minimal adverse effects at therapeutic doses.

- Further long-term studies are needed to evaluate chronic toxicity and safety profiles.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Trimethyl-2-((oxoallyl)oxy)propylammonium methyl sulphate to improve yield and purity?

- Methodology : Use tetrahydrofuran (THF) as a solvent and triethylamine (Et₃N) as a base to facilitate nucleophilic substitution reactions. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography to remove by-products like triethylammonium chloride . For quaternary ammonium salt formation, ensure stoichiometric control of methyl sulphate groups to avoid over-sulfonation, which can lead to side reactions .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²D-COSY) to resolve the oxoallyloxy and methyl sulphate moieties. X-ray crystallography (if crystalline) or high-resolution mass spectrometry (HRMS) can validate molecular geometry and purity . Infrared (IR) spectroscopy is essential for identifying reactive groups like C=O (oxoallyl) and S=O (sulphate) .

Q. How does the oxoallyloxy group influence the compound’s stability under varying pH conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to buffered solutions (pH 3–10) at 40°C for 14 days. Use HPLC to quantify degradation products, particularly hydrolysis of the oxoallyloxy ester bond, which is pH-sensitive. Compare results with structurally analogous quaternary ammonium salts .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reactivity of the oxoallyloxy group in this compound under nucleophilic conditions?

- Methodology : Perform kinetic studies using competitive nucleophiles (e.g., amines, thiols) in THF or DMSO. Monitor reaction pathways via ¹H NMR to detect intermediates. Computational modeling (DFT) can predict electron density distribution at the oxoallyloxy carbonyl group, explaining discrepancies in nucleophilic attack rates .

Q. How can researchers differentiate between steric and electronic effects in the compound’s interactions with biological membranes?

- Methodology : Synthesize derivatives with modified alkyl chain lengths or substituted oxoallyl groups. Use surface plasmon resonance (SPR) or fluorescence anisotropy to measure binding affinity to lipid bilayers. Compare with molecular dynamics simulations to isolate steric hindrance from charge interactions .

Q. What experimental designs are effective for identifying by-products formed during the quaternization of the trimethylammonium group?

- Methodology : Employ tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) to fragment and identify trace impurities. Cross-reference with synthetic routes in and to isolate common by-products like incomplete quaternization or sulfate hydrolysis .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in reported solubility profiles of this compound in polar vs. non-polar solvents?

- Methodology : Replicate solubility tests using standardized solvent systems (e.g., water, ethanol, hexane) under controlled humidity. Correlate results with Hansen solubility parameters and computational solvation free energy calculations. Note that hygroscopicity of methyl sulphate may skew apparent solubility in polar solvents .

Q. What approaches validate the compound’s role as a phase-transfer catalyst in multi-step organic syntheses?

- Methodology : Design a model reaction (e.g., alkylation of a poorly nucleophilic substrate) and compare catalytic efficiency with commercial quaternary ammonium salts. Use ¹⁹F NMR (if fluorinated substrates) or kinetic profiling to quantify rate enhancement. Address contradictions by testing under anhydrous vs. aqueous conditions .

Methodological Recommendations

- Synthesis Optimization : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of the oxoallyloxy group .

- Characterization : Combine orthogonal techniques (NMR, HRMS, IR) to confirm structural assignments, especially for labile functional groups .

- Data Interpretation : Use computational tools (e.g., Gaussian, ORCA) to model reactive intermediates and validate experimental observations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.